molecular formula C7H17NO B13444855 2,3-Dimethyl-3-(methylamino)-2-butanol

2,3-Dimethyl-3-(methylamino)-2-butanol

Cat. No.: B13444855
M. Wt: 131.22 g/mol
InChI Key: OVQUYKYRAZNDGH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-(methylamino)-2-butanol is an organic compound that belongs to the class of branched alkanes It is characterized by its unique structure, which includes a tertiary alcohol group and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3-(methylamino)-2-butanol typically involves the reaction of 2,3-dimethyl-2-butanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2,3-Dimethyl-2-butanone+MethylamineThis compound\text{2,3-Dimethyl-2-butanone} + \text{Methylamine} \rightarrow \text{this compound} 2,3-Dimethyl-2-butanone+Methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-(methylamino)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alkanes or amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2,3-Dimethyl-3-(methylamino)-2-butanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-(methylamino)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2-butanol: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    3-Methylamino-2-butanol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2,3-Dimethyl-3-aminobutanol:

Uniqueness

2,3-Dimethyl-3-(methylamino)-2-butanol is unique due to the presence of both a tertiary alcohol and a methylamino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2,3-dimethyl-3-(methylamino)butan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(2,8-5)7(3,4)9/h8-9H,1-5H3

InChI Key

OVQUYKYRAZNDGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)O)NC

Origin of Product

United States

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